molecular formula C7H14O4 B12704112 alpha-D-Cymarose pyranose CAS No. 89253-98-5

alpha-D-Cymarose pyranose

Cat. No.: B12704112
CAS No.: 89253-98-5
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-JRTVQGFMSA-N
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Description

Alpha-D-Cymarose pyranose is a type of sugar molecule that belongs to the class of pyranoses. Pyranoses are saccharides that have a six-membered ring structure consisting of five carbon atoms and one oxygen atom. This compound is a derivative of cymarose, a deoxy sugar commonly found in cardiac glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Cymarose pyranose typically involves the cyclization of its open-chain form. This process can be achieved through the reaction of an aldehyde group with a hydroxyl group, forming a cyclic hemiacetal. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that contain cardiac glycosides. Alternatively, it can be synthesized chemically through controlled reactions in a laboratory setting, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Cymarose pyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

Alpha-D-Cymarose pyranose has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiac glycosides.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of alpha-D-Cymarose pyranose involves its interaction with specific molecular targets and pathways. In the context of cardiac glycosides, it binds to and inhibits the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Alpha-D-Cymarose pyranose can be compared with other similar compounds, such as:

    Alpha-D-Glucose pyranose: A common sugar with a similar pyranose ring structure but different functional groups.

    Alpha-D-Mannose pyranose: Another sugar with a pyranose ring, differing in the orientation of hydroxyl groups.

    Alpha-D-Galactose pyranose: Similar in structure but with different stereochemistry at specific carbon atoms.

These comparisons highlight the unique structural features and functional properties of this compound, making it distinct in its chemical behavior and applications.

Properties

CAS No.

89253-98-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1

InChI Key

DBDJCJKVEBFXHG-JRTVQGFMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

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